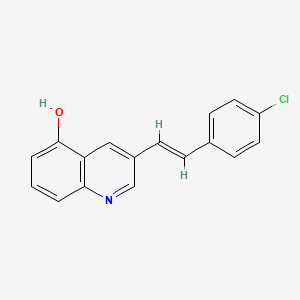
8-Chloro-7-phenyltheophylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-7-phenyltheophylline is a chemical compound belonging to the xanthine class. It is structurally related to theophylline, a well-known bronchodilator. This compound is characterized by the presence of a chlorine atom at the 8th position and a phenyl group at the 7th position of the theophylline molecule. It exhibits stimulant properties similar to caffeine and is primarily used in combination with other drugs for its pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-7-phenyltheophylline typically involves the chlorination of theophylline. One common method uses N-chlorosuccinimide as the chlorinating agent to introduce the chlorine atom at the 8th position of theophylline. The reaction is carried out in an aqueous phase, which is more environmentally friendly compared to organic solvents .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of theophylline as the starting material, and the reaction conditions are optimized to achieve high yield and purity. The use of non-toxic reagents and environmentally friendly solvents is emphasized to ensure sustainability .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-7-phenyltheophylline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at the 8th position .
Scientific Research Applications
8-Chloro-7-phenyltheophylline has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of xanthine derivatives and their chemical properties.
Biology: The compound is used in research on adenosine receptor antagonists and their effects on cellular processes.
Mechanism of Action
The primary mechanism of action of 8-Chloro-7-phenyltheophylline involves the blockade of adenosine receptors. Adenosine typically causes a decrease in neuronal firing, leading to sedation. By blocking these receptors, this compound prevents this sedative effect, resulting in increased neuronal activity and stimulation. This mechanism is similar to that of caffeine .
Comparison with Similar Compounds
Theophylline: A bronchodilator with similar stimulant properties but without the chlorine and phenyl modifications.
Caffeine: A widely known stimulant with a similar mechanism of action but different structural features.
8-Chlorotheophylline: Similar to 8-Chloro-7-phenyltheophylline but lacks the phenyl group.
Uniqueness: this compound is unique due to the presence of both the chlorine atom and the phenyl group, which confer distinct pharmacological properties. These modifications enhance its ability to act as a stimulant and make it a valuable component in combination drugs .
Properties
CAS No. |
963-42-8 |
|---|---|
Molecular Formula |
C13H11ClN4O2 |
Molecular Weight |
290.70 g/mol |
IUPAC Name |
8-chloro-1,3-dimethyl-7-phenylpurine-2,6-dione |
InChI |
InChI=1S/C13H11ClN4O2/c1-16-10-9(11(19)17(2)13(16)20)18(12(14)15-10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
JZKVPVQCAZFKJT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



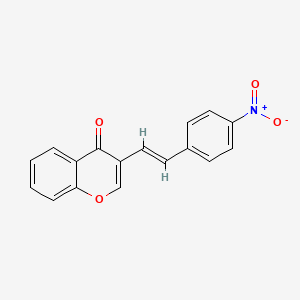


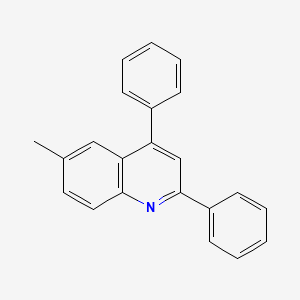
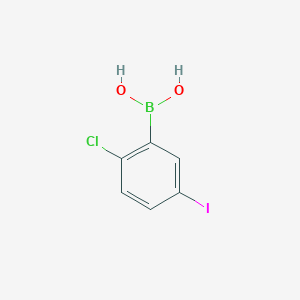

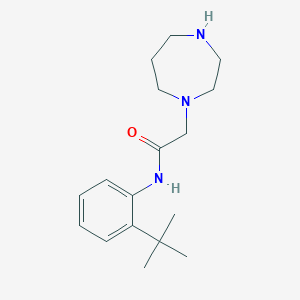

![(S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate](/img/structure/B11839739.png)
![Thieno[2,3-b]pyridine, 4-chloro-2-iodo-](/img/structure/B11839742.png)
![7-Bromo-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11839746.png)
